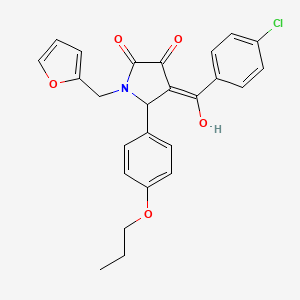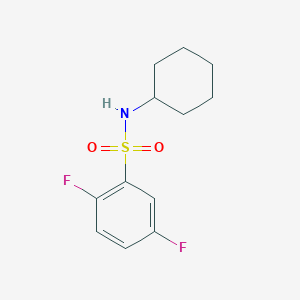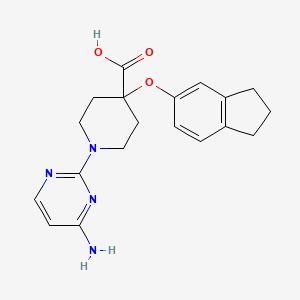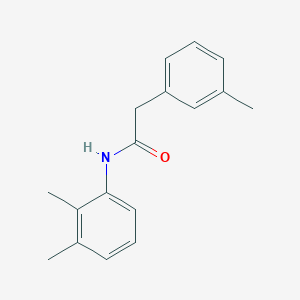![molecular formula C19H17N3O2S B5291196 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide, also known as compound 1, is a synthetic compound that has potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用機序
The mechanism of action of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorder research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to reduce oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
One advantage of using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 in lab experiments is its high potency and specificity. Compound 1 has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for scientific research on 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1. In cancer research, future studies could focus on the development of combination therapies using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 and other anticancer agents. In inflammation research, future studies could focus on the development of novel formulations of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 to improve its solubility and bioavailability. In neurological disorder research, future studies could focus on the development of novel drug delivery systems to target 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 to the brain.
Conclusion
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide, or 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1, is a synthetic 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide with potential therapeutic applications in various diseases. This 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Compound 1 has shown promising results in cancer, inflammation, and neurological disorder research, and further studies are needed to fully understand its potential therapeutic applications.
合成法
Compound 1 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-naphthylamine with ethyl chloroacetate to form 2-(2-naphthylamino)-2-oxoethyl acetate. This intermediate is then reacted with thioacetic acid to form 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}acetate. Finally, this intermediate is reacted with 2-pyridinecarboxylic acid to form 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-naphthalen-2-yl-2-[2-oxo-2-(pyridin-2-ylamino)ethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(12-25-13-19(24)22-17-7-3-4-10-20-17)21-16-9-8-14-5-1-2-6-15(14)11-16/h1-11H,12-13H2,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCUJYBUWDFUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)


![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)

![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)